[(8S)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol
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Overview
Description
[(8S)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol is a chemical compound with the molecular formula C9H15NO It is a member of the pyrrolizine family, characterized by a bicyclic structure containing a pyrrole ring fused to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(8S)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
[(8S)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents.
Reduction: Reduction of the methylene group to yield saturated derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the methylene or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce saturated alcohols.
Scientific Research Applications
[(8S)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(8S)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
[(8S)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol can be compared with other pyrrolizine derivatives, such as:
[(8S)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[(8S)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]acetone: Contains an acetone group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
[(8S)-6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol |
InChI |
InChI=1S/C9H15NO/c1-8-5-9(7-11)3-2-4-10(9)6-8/h11H,1-7H2/t9-/m0/s1 |
InChI Key |
IKSFAPINKBLLEN-VIFPVBQESA-N |
Isomeric SMILES |
C=C1C[C@@]2(CCCN2C1)CO |
Canonical SMILES |
C=C1CC2(CCCN2C1)CO |
Origin of Product |
United States |
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